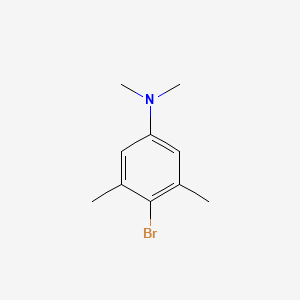

4-Bromo-N,N,3,5-tetramethylaniline

Description

Propriétés

IUPAC Name |

4-bromo-N,N,3,5-tetramethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJHDBKXJXXDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659809 | |

| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14275-09-3 | |

| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N,3,5-tetramethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The patented method described in US6388135B1 involves brominating N,N,3,5-tetramethylaniline precursors in pyridine or pyridine-dominated solvent mixtures (≥55% pyridine by weight). Pyridine acts as both a solvent and a base, stabilizing HBr byproducts and enhancing para-selectivity. Two brominating agents are highlighted:

-

Elemental Bromine (Br₂): Added as a pyridine solution to form pyridinium perbromide, which moderates reactivity.

-

Hydrogen Bromide (HBr) with Hydrogen Peroxide (H₂O₂): Generates bromine in situ, enabling controlled oxidation.

Reaction temperatures range from 20°C to reflux (100–120°C), with bromine addition times spanning 5 minutes to 5 hours.

Procedural Details and Outcomes

Example 1 (Br₂ in Pyridine):

-

Starting Material: 100 g of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline.

-

Solvent: 1000 g pyridine.

-

Bromine: 96.19 g in 1000 g pyridine, added dropwise over 3 hours at 20°C.

-

Workup: Distillation under reduced pressure, aqueous extraction, and solvent removal.

-

Yield: 81.6% (122.1 g).

-

Purity: 93.2% target product, 2.7% ortho-bromo byproduct, 4.1% dibromo impurity.

Example 2 (HBr/H₂O₂):

Table 1: Comparative Analysis of Brominating Agents

| Brominating Agent | Solvent | Temperature | Yield | Purity (Target) | Dibromo Byproduct |

|---|---|---|---|---|---|

| Br₂ | Pyridine | 20°C | 81.6% | 93.2% | 4.1% |

| HBr/H₂O₂ | Pyridine/H₂O | 100°C | 83% | >90%* | <3%* |

*Estimated from patent description.

Critical Factors Influencing Regioselectivity

Solvent Composition

Pyridine’s high basicity and polarity are pivotal in directing bromine to the para position. Solvent mixtures with <55% pyridine increase ortho-bromination and dibromo impurities.

Temperature Control

Lower temperatures (20–25°C) favor monobromination, while elevated temperatures (>50°C) promote dibromo side products.

Stoichiometry

A 1:1 molar ratio of substrate to bromine minimizes over-bromination. Excess bromine raises dibromo yields to 10–15%.

Analytical Characterization and Purification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to quantify target and byproduct ratios. Typical purity post-synthesis ranges from 93–98%.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-N,N,3,5-tetramethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding N,N,3,5-tetramethylaniline.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: N,N,3,5-tetramethylaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Bromo-N,N,3,5-tetramethylaniline has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Bromo-N,N,3,5-tetramethylaniline involves its interaction with specific molecular targets and pathways. The bromine substituent can participate in electrophilic aromatic substitution reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

Key analogs and their structural differences are summarized in Table 1 :

| Compound Name | CAS RN | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|---|

| 4-Bromo-N,N,3,5-tetramethylaniline | 4913-13-7 | C₁₀H₁₅BrN | Br, N,N-dimethyl, 3,5-dimethyl | Reference compound |

| 4-Bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN | Br, N,N-dimethyl | Lacks 3,5-methyl groups |

| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | C₈H₁₀BrN | Br, 2,6-dimethyl | Methyl groups at 2,6-positions |

| 3-Bromo-N-methylaniline | 66584-32-5 | C₇H₈BrN | Br, N-methyl | Only one N-methyl group |

| 4-Bromo-3-methylaniline | 6933-10-4 | C₇H₈BrN | Br, 3-methyl | No N-methyl groups |

Table 1: Structural analogs of this compound and substitution patterns .

Impact of Substituents on Reactivity

- Steric Effects : The 3,5-dimethyl groups in this compound hinder electrophilic substitution, making it less reactive toward further bromination compared to 4-Bromo-N,N-dimethylaniline .

- Electronic Effects : The N,N-dimethyl groups enhance electron-donating capacity, stabilizing charge-transfer complexes in photopolymerization applications .

Physical and Chemical Properties

Table 2 compares key physical properties:

Chemical Reactivity

- Grignard Reactivity : this compound participates in Grignard reactions to form boron-based polymers, whereas 4-Bromo-N,N-dimethylaniline is less reactive due to reduced steric protection .

Activité Biologique

4-Bromo-N,N,3,5-tetramethylaniline (CAS No. 14275-09-3) is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a bromine atom and three methyl groups on the nitrogen of the aniline structure, which influences its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₀H₁₄BrN

- Molecular Weight : 228.13 g/mol

- Physical State : Typically appears as a light yellow liquid or crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine substituent facilitates electrophilic aromatic substitution reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological macromolecules. This dual functionality allows the compound to modulate enzyme activity and receptor interactions effectively .

Biological Applications

This compound has been investigated for several biological applications:

- Enzyme Studies : It serves as a probe in enzyme-substrate interaction studies and biochemical assays.

- Pharmacological Research : Preliminary studies suggest potential anti-inflammatory and anticancer activities .

- Industrial Use : The compound is also utilized in the synthesis of dyes and pigments due to its unique structural properties.

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound inhibited certain enzymes at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. The compound showed significant promise as a candidate for further development in cancer therapeutics .

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects:

- Acute Toxicity : Classified as harmful if swallowed or inhaled; it may cause skin irritation .

- Safety Precautions : Handling should be done with appropriate safety measures to prevent exposure.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 4-Bromo-N,N-dimethylaniline | 586-77-6 | 200.1 g/mol | Moderate toxicity; used in dyes |

| This compound | 14275-09-3 | 228.13 g/mol | Anticancer; enzyme inhibitor |

| 1-Bromo-3,4,5-trimethoxybenzene | Not Listed | Varies | Limited studies available |

Q & A

Q. What are the key synthetic pathways for 4-Bromo-N,N,3,5-tetramethylaniline, and how can purity be optimized?

Answer: A common method involves bromination of N,N,3,5-tetramethylaniline using electrophilic aromatic substitution. For example, nitration procedures (e.g., in ) can be adapted by replacing HNO₃ with Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., H₂SO₄ as a catalyst at 0–5°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (benzene or ethanol) is recommended to achieve >98% purity .

Key Data:

Q. How is this compound characterized spectroscopically?

Answer:

- NMR:

- ¹H NMR: Methyl groups on the aromatic ring appear as singlets (δ 2.1–2.3 ppm). Aromatic protons adjacent to bromine show deshielding (δ 7.2–7.5 ppm).

- ¹³C NMR: Quaternary carbons adjacent to Br exhibit shifts near δ 120–125 ppm.

- MS: Molecular ion peak at m/z 228 (M⁺) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during bromination of N,N,3,5-tetramethylaniline?

Answer: The steric hindrance from N,N-dimethyl and 3,5-methyl groups directs bromination to the para position. However, competing side reactions (e.g., di-bromination or oxidation) may occur under harsh conditions. To mitigate this:

- Use mild brominating agents like NBS in DCM at low temperatures.

- Monitor reaction progress via TLC or HPLC .

Case Study:

In , controlled bromination of a trifluoromethyl analog achieved >90% yield using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent at −10°C.

Q. How does this compound function as a catalyst or intermediate in polymer synthesis?

Answer: The compound acts as a chain-transfer agent or co-catalyst in radical polymerization. For example:

- In glycol methacrylate synthesis, it quenches reactive intermediates via hydrogen abstraction, stabilizing polymer chains .

- Advanced applications include synthesizing fluorinated polymers, where bromine serves as a leaving group for cross-coupling reactions .

Mechanistic Insight:

The dimethylamino groups donate electron density, enhancing the stability of transition states during catalytic cycles .

Q. What non-isothermal kinetic models are suitable for studying the thermal decomposition of brominated anilines?

Answer: Thermogravimetric (TG) and differential scanning calorimetry (DSC) data can be analyzed using:

- Kissinger Method: Determines activation energy (E) from peak shifts at varying heating rates.

- Flynn-Wall-Ozawa Model: Provides E without assuming reaction mechanisms.

Example:

In , a brominated aniline derivative exhibited E = 240.01 kJ/mol and pre-exponential factor A = 2.34 × 10²³ s⁻¹, following an F3 (phase boundary-controlled) mechanism.

Q. What are the implications of substituent effects on the biological activity of this compound derivatives?

Answer:

- Pharmacological Potential: Bromine enhances lipophilicity, improving blood-brain barrier penetration. Methyl groups reduce metabolic degradation.

- Toxicity: Prolonged exposure may cause organ damage (noted in ). In vitro assays (e.g., hepatic microsome studies) are recommended to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.